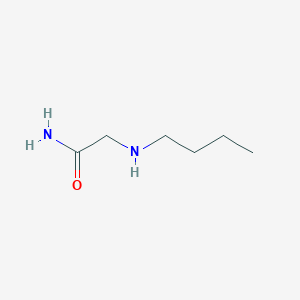
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a bromothiophene and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to yield 5-bromothiophene.
Formation of Triazine Ring: The brominated thiophene is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and triazine ring formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Coupling Products: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Electronics: Employed in the development of semiconducting materials for transistors and sensors.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine depends on its application:
In Organic Electronics: The compound acts as a building block for conjugated polymers, facilitating charge transport through π-π stacking interactions.
In Pharmaceuticals: It may interact with biological targets through hydrogen bonding and hydrophobic interactions, depending on the functional groups present in the final compound.
Comparación Con Compuestos Similares
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: A related compound with multiple bromothiophene substituents.
5-Bromo-2-chlorothiophene: A simpler analog with only bromine and chlorine substituents on the thiophene ring.
Uniqueness: 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H4BrClN4S |
|---|---|
Peso molecular |
291.56 g/mol |
Nombre IUPAC |
4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-1-3(2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
Clave InChI |
PKKSITCDURCEDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)
![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)


![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)






![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)

